(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of anthracene, diphenylphosphanyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Anthracen-9-yl Phenyl Intermediate: This step involves the coupling of anthracene with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of the Diphenylphosphanyl Group: The intermediate is then reacted with a diphenylphosphine reagent under conditions that promote the formation of the diphenylphosphanyl group.
Attachment of the Benzamide Moiety: Finally, the compound is completed by introducing the 3,5-bis(trifluoromethyl)benzamide group through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The anthracene and diphenylphosphanyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced, particularly at the amide bond, under strong reducing conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biological research, this compound can be used as a fluorescent probe due to the presence of the anthracene group, which exhibits strong fluorescence properties.
Medicine
In medicine, the compound’s potential as a drug candidate is being explored, particularly for its ability to interact with specific molecular targets.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which (S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The anthracene group can intercalate with DNA, while the diphenylphosphanyl group can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-dimethylbenzamide: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-dichlorobenzamide: Similar structure but with dichloro groups instead of trifluoromethyl groups.
Properties
IUPAC Name |
N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30F6NOP/c44-42(45,46)31-24-30(25-32(26-31)43(47,48)49)41(51)50-39(27-52(33-15-3-1-4-16-33)34-17-5-2-6-18-34)37-21-11-12-22-38(37)40-35-19-9-7-13-28(35)23-29-14-8-10-20-36(29)40/h1-26,39H,27H2,(H,50,51)/t39-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGNHZZHDMJRLU-LDLOPFEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC(C2=CC=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53)NC(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C[C@H](C2=CC=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53)NC(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30F6NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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